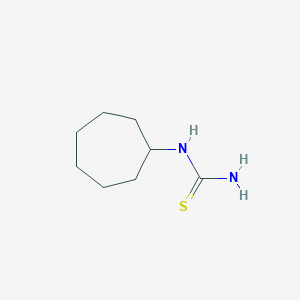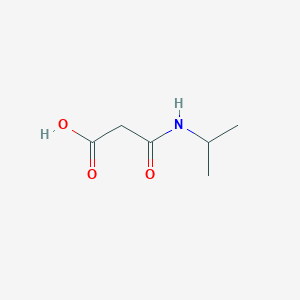
3-(Isopropylamino)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isopropylamino)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Application in Flavor Industry
3-(Isopropylamino)-3-oxopropanoic acid derivatives have been evaluated for their safety in the flavor industry. A study on 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, a related compound, highlighted its non-mutagenic and non-clastogenic properties, and established a No Observed Effect Level (NOEL) of 100 mg/kg/day. This compound was found to be safe for use in food and beverage applications, demonstrating its potential in the flavor industry (Arthur et al., 2015).
2. Polymer Science and Temperature-Responsive Materials
In polymer science, derivatives of this compound are used to create temperature-responsive materials. For instance, a study on the synthesis of poly(N-(2-(diethylamino)ethyl)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) revealed that its lower critical solution temperature (LCST) can be modulated by pH, molecular weight, and salt concentration. This highlights the compound's potential in developing smart materials with applications in various industries, including biomedicine and environmental science (Jiang et al., 2014).
3. Bioorthogonal Chemistry and Drug Delivery
In bioorthogonal chemistry, this compound derivatives have been used for the controlled release of fluorophores and drugs in vivo. A study showed that 3-isocyanopropyl derivatives can react with tetrazines to release bioactive agents, demonstrating the potential of these compounds in targeted drug delivery and diagnostic imaging (Tu et al., 2018).
4. Pharmaceutical Analysis and Impurity Identification
This compound is also significant in pharmaceutical analysis, particularly in identifying impurities. A study on the degradation of metoprolol, a β-adrenergic receptor antagonist, identified 3-isopropylamino-1,2-propanediol as a key degradation product. This underscores the importance of such compounds in ensuring the safety and efficacy of pharmaceutical products (Xu & Tan, 2019).
Wirkmechanismus
Target of Action
Similar compounds such as bisoprolol, a beta-1 adrenergic blocking agent, have been shown to interact with β1-adrenergic receptors
Mode of Action
For instance, Bisoprolol, a related compound, is known to antagonize β1-adrenoceptors, resulting in lower cardiac output
Biochemical Pathways
Related compounds such as 3-isopropylmalate are involved in the leucine biosynthesis pathway
Pharmacokinetics
The pharmacokinetics of similar compounds, such as bisoprolol, have been studied extensively
Result of Action
Related compounds such as bisoprolol have been shown to have therapeutic effects in the treatment of conditions like hypertension
Action Environment
A study on bisphenol a, a compound with a similar isopropylamino group, showed that it enhances adipogenic differentiation, suggesting that environmental factors could potentially influence its action
Biochemische Analyse
Biochemical Properties
3-(Isopropylamino)-3-oxopropanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for specific enzymes involved in amino acid metabolism. The interactions between this compound and these enzymes can influence the catalytic activity, leading to changes in the metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in metabolic processes, thereby altering the cellular metabolic state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression. The binding interactions can alter the conformation of the target enzymes, affecting their activity and, consequently, the biochemical pathways they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can vary, leading to different outcomes in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its role in cellular processes .
Eigenschaften
IUPAC Name |
3-oxo-3-(propan-2-ylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)7-5(8)3-6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJBJTQPVIGGKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
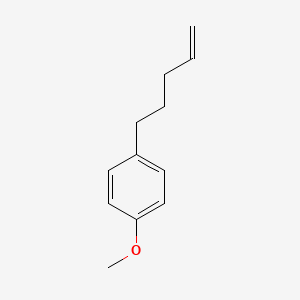
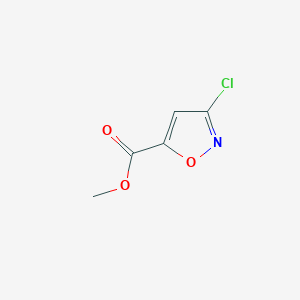
![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)
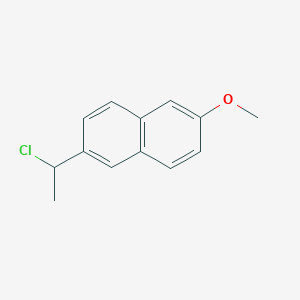
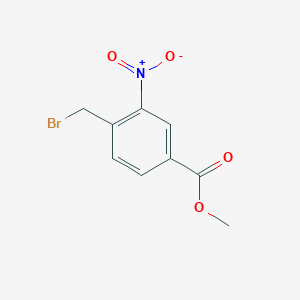


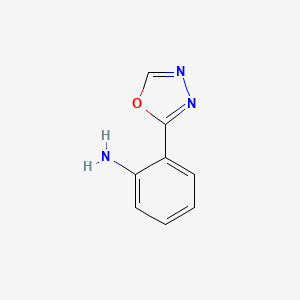
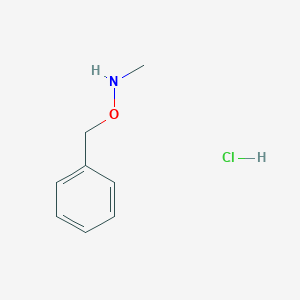
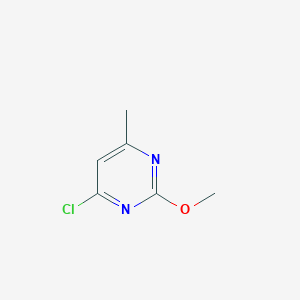
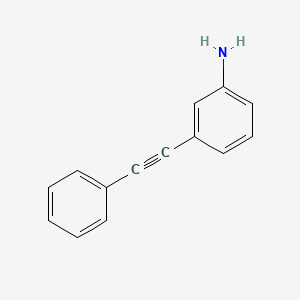
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)
